molecular formula C12H8F4N4O3 B213777 1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide

1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide

Katalognummer B213777
Molekulargewicht: 332.21 g/mol
InChI-Schlüssel: GEROZZPSCIZJOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as TAK-242 and is a selective inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 signaling plays a crucial role in the innate immune response, and TAK-242 has been shown to have potential therapeutic applications in various diseases, including sepsis, cancer, and inflammatory disorders.

Wirkmechanismus

TAK-242 selectively inhibits 1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide signaling by binding to the intracellular domain of 1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide and preventing the recruitment of downstream signaling molecules. This leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the activation of immune cells such as macrophages and dendritic cells.
Biochemical and Physiological Effects
TAK-242 has been shown to have several biochemical and physiological effects. In animal models of sepsis, TAK-242 has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. TAK-242 has also been shown to reduce the activation of immune cells such as macrophages and dendritic cells. In cancer, TAK-242 has been shown to inhibit tumor growth and metastasis by suppressing 1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide-mediated signaling pathways.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using TAK-242 in lab experiments include its selectivity for 1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide signaling and its potential therapeutic applications in various diseases. However, the limitations of using TAK-242 include its high cost and the potential for off-target effects.

Zukünftige Richtungen

There are several future directions for the research on TAK-242. One potential direction is the development of more potent and selective 1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide inhibitors. Another direction is the investigation of the potential use of TAK-242 in combination with other therapies for the treatment of various diseases. Additionally, the role of 1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide signaling in other diseases such as Alzheimer's disease and diabetes could be further explored.

Synthesemethoden

The synthesis of TAK-242 involves several steps, starting with the reaction of 2,3,5,6-tetrafluoro-4-nitrophenylhydrazine with ethyl 2-oxo-4-phenylbutyrate to form 2,3,5,6-tetrafluoro-4-nitrophenylhydrazide. This intermediate is then reacted with 1-ethyl-1H-pyrazole-3-carboxylic acid to form TAK-242.

Wissenschaftliche Forschungsanwendungen

TAK-242 has been extensively studied for its potential therapeutic applications in various diseases. In sepsis, TAK-242 has been shown to improve survival rates in animal models by inhibiting 1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide signaling and reducing the production of pro-inflammatory cytokines. In cancer, TAK-242 has been shown to inhibit tumor growth and metastasis by suppressing 1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide-mediated signaling pathways. TAK-242 has also been studied for its potential use in inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

Eigenschaften

Produktname

1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide

Molekularformel

C12H8F4N4O3

Molekulargewicht

332.21 g/mol

IUPAC-Name

1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C12H8F4N4O3/c1-2-19-4-7(20(22)23)10(18-19)12(21)17-11-8(15)5(13)3-6(14)9(11)16/h3-4H,2H2,1H3,(H,17,21)

InChI-Schlüssel

GEROZZPSCIZJOF-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C(=O)NC2=C(C(=CC(=C2F)F)F)F)[N+](=O)[O-]

Kanonische SMILES

CCN1C=C(C(=N1)C(=O)NC2=C(C(=CC(=C2F)F)F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.